Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is a complex organometallic compound. It is known for its unique structure, which includes a cobalt center coordinated with azo and butyramidato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often includes the following steps:
Preparation of Azo Ligands: The azo ligands are synthesized by diazotization of aromatic amines followed by coupling with phenolic compounds.
Complex Formation: The prepared azo ligands are then reacted with cobalt salts (such as cobalt(II) chloride) in the presence of lithium salts to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. This often involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to favor the formation of the desired complex.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce derivatives with modified ligands .
Scientific Research Applications
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through its cobalt center and ligands. The cobalt center can undergo redox reactions, facilitating electron transfer processes. The azo and butyramidato ligands can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) bis(2,4-pentanedionate): Another cobalt complex with different ligands.
Lithium bis(2,4-dinitrophenyl)phosphate: A lithium complex with different ligands.
Uniqueness
Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) is unique due to its specific combination of azo and butyramidato ligands, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific redox and catalytic properties .
Properties
CAS No. |
83733-13-5 |
---|---|
Molecular Formula |
C32H28CoLiN8O10+ |
Molecular Weight |
750.5 g/mol |
IUPAC Name |
lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/2C16H14N4O5.Co.Li/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;;+1/b2*15-10-,19-18?;; |
InChI Key |
XQNOSZWGBDICQT-TUVBUYJCSA-N |
Isomeric SMILES |
[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.[Co] |
Canonical SMILES |
[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.